1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-4-(oxiran-2-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-10-3-5-11(6-4-10)7-9-8-12-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGCJWZDQFQWJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588507 | |
| Record name | 1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91086-24-7 | |
| Record name | 1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chiral Pool Synthesis
The most direct method involves the use of commercially available, enantiomerically pure starting materials. The reaction of 1-ethylpiperazine (B41427) with either (R)-epichlorohydrin or (S)-epichlorohydrin provides a straightforward and predictable route to the corresponding pure enantiomer of the final product. This approach is highly efficient as the stereochemistry is pre-defined and maintained throughout the reaction, which proceeds via an SN2 mechanism that inverts the stereocenter at the carbon bearing the chlorine, but the subsequent intramolecular ring closure re-establishes the original epoxide stereochemistry.
Asymmetric Synthesis and Kinetic Resolution
A more complex but versatile approach is to create the chiral center during the synthesis using asymmetric methods. While asymmetric epoxidation of an allylic precursor is a theoretical possibility, a more common strategy in related systems is the kinetic resolution of a racemic mixture.
In a kinetic resolution scenario, racemic epichlorohydrin (B41342) is reacted with a sub-stoichiometric amount of 1-ethylpiperazine (B41427) in the presence of a chiral catalyst. The catalyst facilitates the reaction of one enantiomer of epichlorohydrin at a much faster rate than the other. This results in the formation of an enantiomerically enriched product and leaves behind the unreacted, enantiomerically pure epichlorohydrin, which can then be separated and used. Chiral salen complexes and other coordination compounds are often employed as catalysts in such resolutions of epoxides. While specific data for this exact reaction is not widely published, the principle is a cornerstone of modern asymmetric synthesis.
Reactivity Profiles and Transformational Chemistry of 1 Ethyl 4 Oxiran 2 Yl Methyl Piperazine
Nucleophilic Ring-Opening Reactions of the Oxirane Moiety
The epoxide ring of 1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine is the primary site of chemical transformation. Nucleophilic attack can occur at either of the two carbon atoms of the oxirane. Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered terminal carbon atom (C3). This is a common feature in the reactions of terminal epoxides and is often referred to as following Krasusky's rule. mdpi.com
The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, is a synthetically valuable method for creating more complex amine structures. nih.gov This aminolysis proceeds via a nucleophilic substitution mechanism where the amine attacks one of the epoxide carbons, leading to the opening of the ring.
In line with the general principles of epoxide chemistry, the addition of amines to this compound is highly regioselective. The nucleophilic attack occurs predominantly at the terminal, sterically unhindered carbon of the oxirane ring. This regioselectivity is a hallmark of kinetically controlled reactions on such substrates. mdpi.com The reaction proceeds with an inversion of stereochemistry at the center of attack, a characteristic of an S(_N)2 mechanism. If the starting epoxide is enantiomerically pure, the resulting amino alcohol product will also be stereochemically defined. The tertiary amine of the piperazine (B1678402) ring can act as an internal base, potentially facilitating the reaction. mdpi.com
The aminolysis of this compound yields a class of compounds known as 1,3-aminopropan-2-ols. These products feature the 1-ethylpiperazine (B41427) moiety, a hydroxyl group at the C2 position, and the newly introduced amino group at the C1 position of the propyl chain. The diversity of available amine nucleophiles allows for the synthesis of a wide array of derivatives with varying structural and physicochemical properties. nih.govresearchgate.net
Table 1: Illustrative Examples of Aminolysis Reactions
| Nucleophile | Product Name |
|---|---|
| Diethylamine | 1-(Diethylamino)-3-(4-ethylpiperazin-1-yl)propan-2-ol |
| Morpholine | 1-(4-Ethylpiperazin-1-yl)-3-(morpholino)propan-2-ol |
| Aniline | 1-(4-Ethylpiperazin-1-yl)-3-(phenylamino)propan-2-ol |
Alcohols and phenols can also serve as nucleophiles to open the epoxide ring of this compound, resulting in the formation of hydroxyether derivatives. These reactions are typically carried out in the presence of either an acid or a base catalyst to enhance the nucleophilicity of the alcohol or phenol, or to activate the epoxide ring. The reaction of epoxides with phenols to form phenoxypropanol derivatives is a well-established synthetic route. researchgate.net Similarly, arylcarbonyloxyaminopropanols can be synthesized from related piperazine-containing oxirane intermediates. nih.gov
Table 2: Examples of Alcoholysis and Phenolysis Products
| Nucleophile | Catalyst | Product Name |
|---|---|---|
| Methanol | Acid (e.g., H(_2)SO(_4)) or Base (e.g., NaOCH(_3)) | 1-(4-Ethylpiperazin-1-yl)-3-methoxypropan-2-ol |
| Phenol | Base (e.g., NaOH, K(_2)CO(_3)) | 1-(4-Ethylpiperazin-1-yl)-3-phenoxypropan-2-ol |
Thiols are particularly potent nucleophiles for epoxide ring-opening due to the high polarizability of sulfur. The reaction of this compound with thiols (thiolysis) is expected to proceed readily, often without the need for a catalyst, to yield 1-alkyl/arylthio-3-(4-ethylpiperazin-1-yl)propan-2-ols. Studies on the analogous compound, 1-(oxiran-2-ylmethyl)piperidine, have shown that the reaction with various thiols is regioselective and can be facilitated by the basic nitrogen atom of the piperidine (B6355638) ring, which acts as an intramolecular catalyst. mdpi.com Other heteroatom nucleophiles, such as azides, can also be employed to introduce different functionalities. peptide.com
Table 3: Products from Thiolysis and Other Heteroatom Nucleophile Additions
| Nucleophile | Product Name |
|---|---|
| Ethanethiol | 1-(Ethylthio)-3-(4-ethylpiperazin-1-yl)propan-2-ol |
| Thiophenol | 1-(4-Ethylpiperazin-1-yl)-3-(phenylthio)propan-2-ol |
The reaction of this compound with hydrogen halides (e.g., HCl, HBr) leads to the formation of halohydrins. Under acidic conditions, the epoxide oxygen is first protonated, activating the ring towards nucleophilic attack. The halide ion then attacks one of the carbon atoms. For terminal epoxides, the attack generally occurs at the less substituted carbon, yielding a primary halide. The resulting 1-halo-3-(4-ethylpiperazin-1-yl)propan-2-ol is a versatile intermediate. The presence of both a hydroxyl and a halide group allows for a range of subsequent chemical transformations, such as further substitution of the halide or cyclization reactions.
Table 4: Halohydrin Formation and Potential Subsequent Products
| Reagent | Intermediate Product | Potential Subsequent Reaction |
|---|---|---|
| HCl (aq) | 1-Chloro-3-(4-ethylpiperazin-1-yl)propan-2-ol | Reaction with a strong base can regenerate the epoxide ring. |
Catalytic Augmentation of Oxirane Ring-Opening Processes
The high ring strain of the oxirane in this compound makes it a prime target for ring-opening reactions. While this can occur under thermal or uncatalyzed conditions, the use of catalysts can significantly enhance reaction rates, improve regioselectivity, and broaden the scope of applicable nucleophiles.
Lewis acids are particularly effective in activating the epoxide ring towards nucleophilic attack. For instance, aluminum triflate, Al(OTf)₃, has been demonstrated as a potent catalyst for the ring-opening of epoxides to form β-amino alcohols, which are valuable motifs in physiologically active compounds. nih.gov In the context of piperazine-containing epoxides, a catalytic amount of Al(OTf)₃ can facilitate the addition of various nucleophiles, such as amines or alcohols, to the oxirane ring. The coordination of the Lewis acid to the epoxide oxygen polarizes the C-O bonds, rendering the carbon atoms more electrophilic and thus more susceptible to attack.
Interestingly, the inherent basicity of the piperazine nitrogen can also play a role in the ring-opening process. In some cases, the tertiary amine of a piperidine ring in a similar structure has been shown to have a catalytic, or "anchimeric," effect, facilitating the ring-opening without the need for an external catalyst. researchgate.net This intramolecular assistance underscores the complex interplay of functional groups within the molecule.
The choice of catalyst and reaction conditions can influence the regioselectivity of the ring-opening, directing the nucleophile to either the terminal or internal carbon of the oxirane. This control is crucial for the synthesis of specific isomers of the resulting amino alcohol products.
Electrophilic Transformations of the Piperazine Nitrogen Atom
The two tertiary nitrogen atoms of the piperazine ring are nucleophilic centers that can readily react with a variety of electrophiles. The electronic and steric differences between the N-ethyl and the N-glycidyl substituted nitrogens can lead to selectivity in these reactions.
Acylation and Sulfonylation for N-Substituted Piperazine Derivatives
Acylation of the piperazine nitrogens is a common strategy to introduce new functional groups and modify the properties of the molecule. Reactions with acyl halides or acid anhydrides can lead to the formation of amides. ambeed.com For instance, the reaction of 1-ethyl-2,3-dioxopiperazine with methyl chloroformate in the presence of triethylamine (B128534) as an acid scavenger yields 4-ethyl-2,3-dioxopiperazine-1-methyl formate, demonstrating the feasibility of acylating the piperazine nitrogen. researchgate.net
Similarly, sulfonylation with sulfonyl chlorides in the presence of a base can be employed to introduce sulfonyl groups, yielding sulfonamides. These transformations are fundamental in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Table 1: Representative Acylation and Sulfonylation Reactions of Piperazine Derivatives
| Reagent | Product Type | General Conditions |
|---|---|---|
| Acyl Halide (e.g., Benzoyl Chloride) | N-Acylpiperazine | Base (e.g., Triethylamine), Aprotic Solvent |
| Acid Anhydride (e.g., Acetic Anhydride) | N-Acetylpiperazine | Neat or in a suitable solvent |
| Sulfonyl Chloride (e.g., Tosyl Chloride) | N-Sulfonylpiperazine | Base (e.g., Pyridine), Aprotic Solvent |
Quaternization Reactions of the Tertiary Amine Functionalities
The tertiary amine centers of this compound can undergo quaternization upon reaction with alkyl halides, a process that introduces a permanent positive charge and creates quaternary ammonium (B1175870) salts. mdpi.com The rate and selectivity of this reaction are influenced by the steric environment around the nitrogen atoms.
In related N-alkyl-N'-methyl piperazines, quaternization with ethyl bromide has been shown to occur exclusively at the nitrogen atom bearing the less sterically hindering methyl group. nih.gov By analogy, in this compound, the N-ethyl nitrogen is less sterically encumbered than the N-glycidyl nitrogen, suggesting that quaternization would preferentially occur at the N-ethyl position. This selectivity allows for the controlled synthesis of mono-quaternized derivatives. The degree of quaternization can significantly impact the biological properties of the resulting compounds. mdpi.com
Table 2: Factors Influencing Quaternization of Piperazine Nitrogens
| Factor | Influence on Reactivity |
|---|---|
| Steric Hindrance | The less sterically hindered nitrogen is more susceptible to quaternization. |
| Electronic Effects | Electron-donating groups on the nitrogen can enhance its nucleophilicity. |
| Nature of Alkyl Halide | Reactivity follows the order I > Br > Cl. |
| Solvent | Polar aprotic solvents are generally preferred. |
Cascade and Multicomponent Reactions Employing this compound
The dual functionality of this compound makes it an attractive substrate for cascade and multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular architectures in a single synthetic operation.
For example, this compound could potentially participate in a split-Ugi reaction, a powerful MCR for the desymmetrization of diamines. In such a reaction, piperazine, an aldehyde, an isocyanide, and a carboxylic acid can combine to form a highly substituted piperazine derivative. jocpr.com The presence of the oxirane ring in this compound could add another layer of complexity and potential for further diversification, either by participating in the initial reaction or by serving as a handle for post-MCR modifications.
Furthermore, a four-component reaction involving 1,4-diazabicyclo[2.2.2]octane (DABCO), an alkyl bromide, an amine, and phenylisothiocyanate has been developed for the synthesis of isothiourea-tethered piperazine derivatives. nih.govresearchgate.net This highlights the potential of piperazine scaffolds to engage in complex, one-pot transformations.
Transition Metal-Catalyzed Transformations Involving this compound
The piperazine moiety can act as a ligand for various transition metals, and the nitrogen atoms can direct or participate in catalytic transformations. rsc.org Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds and the synthesis of N-arylpiperazines. gyanvihar.org Palladium catalysts are commonly employed for these transformations. organic-chemistry.org
The nitrogen atoms of the piperazine ring in this compound could coordinate to a metal center, potentially influencing the stereochemical outcome of reactions at other sites of the molecule. Moreover, the entire molecule could serve as a bidentate ligand, with the two piperazine nitrogens chelating a metal ion. This coordination can be exploited in various catalytic processes.
Additionally, transition metals like iridium have been used to catalyze the asymmetric ring-opening of related oxabicyclic alkenes with N-substituted piperazine nucleophiles, demonstrating the utility of piperazines in metal-catalyzed processes for generating chiral molecules. nih.gov The development of such reactions for this compound could provide access to a wide range of enantiomerically enriched compounds with potential biological applications.
Spectroscopic and Advanced Structural Characterization of 1 Ethyl 4 Oxiran 2 Yl Methyl Piperazine and Its Synthesized Congeners
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR, Solid-State NMR for protonation state analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution and the solid state. For 1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine, a combination of 1H, 13C, and 2D NMR techniques would provide a complete picture of its covalent framework.
¹H NMR spectroscopy would reveal the number of different types of protons and their neighboring environments. The ethyl group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The piperazine (B1678402) ring protons typically appear as complex multiplets in the aliphatic region. chemicalbook.com The protons of the (oxiran-2-yl)methyl group, including the methylene bridge and the oxirane ring protons, would present distinct signals, with their coupling patterns providing information about their connectivity.
¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms. The spectrum would show distinct signals for the ethyl group carbons, the four non-equivalent carbons of the piperazine ring, the methylene bridge carbon, and the two carbons of the oxirane ring. muni.cz The chemical shifts would be indicative of the electronic environment of each carbon atom.
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons. COSY spectra would reveal proton-proton coupling networks, confirming the ethyl, piperazine, and (oxiran-2-yl)methyl fragments. HSQC would correlate each proton to its directly attached carbon atom, aiding in the definitive assignment of the ¹H and ¹³C NMR spectra.
Solid-State NMR could be utilized to analyze the protonation state of the piperazine nitrogens, particularly in its salt forms. This technique is sensitive to the local environment and can distinguish between protonated and non-protonated nitrogen atoms within the crystal lattice.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound: (Note: These are predicted values based on typical shifts for similar structural motifs. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl-CH₃ | ~1.1 (triplet) | ~12 |
| Ethyl-CH₂ | ~2.4 (quartet) | ~52 |
| Piperazine-H (axial & equatorial) | ~2.3 - 2.8 (multiplets) | ~45-55 |
| (Oxiran-2-yl)methyl-CH₂ | ~2.5 (multiplet) | ~58 |
| Oxirane-CH | ~2.9 (multiplet) | ~51 |
| Oxirane-CH₂ | ~2.6, ~2.8 (multiplets) | ~47 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts.
The C-H stretching vibrations of the aliphatic ethyl and piperazine groups would appear in the 2800-3000 cm⁻¹ region. nist.gov The presence of the oxirane (epoxide) ring is confirmed by the characteristic C-O-C asymmetric stretching vibration, typically found in the 1250 cm⁻¹ region, and the symmetric ring stretching ("ring breathing") mode around 800-950 cm⁻¹. The C-N stretching vibrations of the tertiary amines in the piperazine ring would be observed in the 1000-1250 cm⁻¹ range. mdpi.com
Characteristic IR Absorption Bands for this compound: (Note: These are typical wavenumber ranges for the specified functional groups.)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aliphatic C-H | Stretching | 2800 - 3000 |
| C-N (tertiary amine) | Stretching | 1000 - 1250 |
| C-O-C (epoxide) | Asymmetric Stretching | ~1250 |
| Epoxide Ring | Symmetric Stretching | 800 - 950 |
| CH₂ | Bending (Scissoring) | ~1450 |
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, confirming its elemental composition.
The fragmentation of piperazine derivatives in the mass spectrometer is well-documented and typically involves cleavage of the ring and the substituents. researchgate.net The most common fragmentation pathway for piperazine rings involves alpha-cleavage to the nitrogen atoms, leading to the formation of stable radical cations. mdpi.com For this compound, characteristic fragments would arise from the loss of the ethyl group, the (oxiran-2-yl)methyl group, or parts of the piperazine ring. The fragmentation of the epoxide ring could also lead to specific daughter ions.
Expected Fragmentation Patterns in the Mass Spectrum of this compound: (Note: These are predicted fragmentation pathways based on the analysis of similar structures.)
| Fragment Ion (m/z) | Proposed Structure/Loss |
| [M]⁺ | Molecular Ion |
| [M - C₂H₅]⁺ | Loss of the ethyl group |
| [M - C₃H₅O]⁺ | Loss of the glycidyl (B131873) group (oxiran-2-yl)methyl |
| [C₆H₁₃N₂]⁺ | Fragment corresponding to the ethylpiperazine cation |
| [C₄H₉N]⁺ | Fragment from piperazine ring cleavage |
X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Stereochemistry Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide unambiguous information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.
Studies on similar piperazine derivatives have shown that the piperazine ring typically adopts a stable chair conformation. muni.cznih.gov In this conformation, the substituents on the nitrogen atoms can be either in axial or equatorial positions. For this compound, it is expected that the bulkier (oxiran-2-yl)methyl group would preferentially occupy the equatorial position to minimize steric hindrance. muni.cz
Furthermore, since the (oxiran-2-yl)methyl group contains a chiral center at the C2 position of the oxirane ring, the compound can exist as a racemate of two enantiomers (R and S). X-ray crystallography on a single crystal of one of the enantiomers or a co-crystal of the racemate could be used to determine the absolute stereochemistry, which is crucial for understanding its biological activity if any. The crystal packing would reveal details about intermolecular forces, such as hydrogen bonds or van der Waals interactions, that govern the solid-state architecture. scielo.org.za
Computational and Theoretical Investigations of 1 Ethyl 4 Oxiran 2 Yl Methyl Piperazine
Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Conformational Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the fundamental properties of molecules. jksus.org For 1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine, these methods can elucidate its electronic structure, preferred 3D geometry, and conformational landscape.
Electronic Structure and Molecular Geometry: DFT calculations, often using functionals like B3LYP or WB97XD with appropriate basis sets (e.g., 6-311++G**), are used to optimize the molecular geometry of piperazine (B1678402) derivatives, yielding data on bond lengths and angles that show strong correlation with experimental results. jksus.orgresearch-nexus.net For this compound, calculations would likely predict standard C-C, C-N, and C-O bond lengths. The nitrogen atoms of the piperazine ring would exhibit a trigonal pyramidal geometry. Analysis of the frontier molecular orbitals (HOMO and LUMO) would indicate that the regions around the nitrogen atoms, particularly the more sterically accessible N1-ethyl nitrogen, are likely the highest occupied molecular orbitals (HOMO), making them nucleophilic centers. The lowest unoccupied molecular orbital (LUMO) would likely be distributed around the strained oxirane ring, specifically at the carbon atoms, indicating their susceptibility to nucleophilic attack.
Conformational Analysis: The piperazine ring is known to exist predominantly in a chair conformation, which is its most thermodynamically stable form. nih.govias.ac.in However, other conformers like the boat, twist-boat, and half-chair exist at higher energies. nih.gov For this compound, the two substituents on the nitrogen atoms can adopt either axial or equatorial positions. Infrared and dipole moment studies on similar N-substituted piperazines suggest a strong preference for the substituent on the NH-group to be in the equatorial position. rsc.orgrsc.org By extension, it is highly probable that both the ethyl group and the (oxiran-2-yl)methyl group would preferentially occupy equatorial positions on the chair-configured piperazine ring to minimize steric hindrance. This diaxial arrangement would represent the global minimum energy conformation. The rotation around the C-N and C-C single bonds connecting the side chains to the ring also contributes to the conformational complexity, which can be explored through potential energy surface scans.
Below is a hypothetical data table of optimized geometrical parameters for the lowest energy conformer of this compound, as would be predicted by DFT calculations.
| Parameter | Predicted Value (Angstroms/Degrees) | Description |
| C-N (piperazine ring) | ~1.46 Å | Average carbon-nitrogen bond length in the ring. |
| C-C (piperazine ring) | ~1.53 Å | Average carbon-carbon bond length in the ring. |
| N-C (ethyl group) | ~1.47 Å | Bond length between piperazine nitrogen and ethyl group carbon. |
| N-C (oxirane methyl) | ~1.47 Å | Bond length between piperazine nitrogen and the methyl bridge carbon. |
| C-O (oxirane ring) | ~1.45 Å | Average carbon-oxygen bond length in the epoxide ring. |
| C-N-C (in ring) | ~110° | Average bond angle around the nitrogen atoms. |
| C-C-N (in ring) | ~111° | Average bond angle within the piperazine ring. |
Reaction Mechanism Studies and Transition State Analysis of this compound Transformations
The primary transformation of interest for this molecule is the nucleophilic ring-opening of the epoxide. Computational studies on model systems, such as the reaction between ethylene (B1197577) oxide and amines, provide detailed mechanistic insights. researchgate.net
The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. In the case of intramolecular reactions or reactions with external amines, the piperazine nitrogen atoms can act as nucleophiles. However, the tertiary amine nature of this compound makes it more likely to act as a base or catalyst for ring-opening by other nucleophiles (e.g., water, alcohols, or other amines). colab.ws
Computational studies have shown that the reaction can be catalyzed by proton donors. researchgate.netresearchgate.net A possible mechanism involves the formation of a hydrogen bond between an alcohol or another proton source and the epoxide oxygen, which polarizes the C-O bond and makes the carbon atom more electrophilic. researchgate.net A nucleophile then attacks the less sterically hindered carbon of the epoxide. Transition state calculations for such reactions identify the structure of the high-energy intermediate state, allowing for the calculation of the activation energy barrier, which determines the reaction rate. researchgate.net For this compound reacting with an amine, the mechanism would likely involve the nucleophilic attack of the amine on a carbon of the protonated or hydrogen-bonded epoxide ring. researchgate.netnih.gov
A hypothetical reaction energy profile is shown below.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Epoxide + Amine) | 0 |
| 2 | Pre-reaction Complex | -5 |
| 3 | Transition State (TS1) | +15 |
| 4 | Intermediate | -10 |
| 5 | Transition State (TS2) | +5 |
| 6 | Products (β-amino alcohol) | -20 |
Molecular Dynamics Simulations for Conformational Ensemble Exploration and Intermolecular Interactions
Molecular Dynamics (MD) simulations can model the behavior of this compound over time, providing insights into its flexibility and interactions with its environment. nih.govresearchgate.net An MD simulation would track the atomic positions by solving Newton's equations of motion, using a force field (like OPLS-AA or COMPASS) to define the potential energy of the system. researchgate.net
Conformational Ensemble: While quantum calculations identify discrete energy minima, MD simulations explore the full ensemble of accessible conformations at a given temperature. researchgate.net For this molecule, simulations in an aqueous solution would likely show the piperazine ring predominantly maintaining its chair conformation, but with occasional, transient excursions to boat or twist-boat forms. nih.gov The ethyl and (oxiran-2-yl)methyl side chains would exhibit significant rotational freedom, exploring a wide range of orientations relative to the central ring.
Intermolecular Interactions: In a solvent like water, MD simulations would reveal the formation of hydrogen bonds between water molecules and the nitrogen atoms of the piperazine ring, as well as the oxygen atom of the oxirane ring. nih.gov These interactions are crucial for its solubility and can influence its reactivity. The simulation can also quantify the radial distribution function, showing the probability of finding solvent molecules at a certain distance from specific atoms, highlighting the structure of the solvation shell around the molecule. researchgate.net Studies on similar piperazine derivatives in complex with biological targets have used MD to confirm the stability of binding poses and identify key interacting amino acid residues. nih.govijpsdronline.com
Structure-Reactivity Relationship Predictions and Computational Screening of Derivatives
Computational methods are widely used to predict how structural modifications affect the properties and activity of a molecule, a field known as Quantitative Structure-Activity Relationship (QSAR). nih.govresearchgate.netnih.gov
Structure-Reactivity Predictions: For this compound, QSAR models could be developed to predict the reactivity of the epoxide ring based on various molecular descriptors. researchgate.net These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or topological. For instance, substituting the ethyl group with more electron-withdrawing groups might decrease the basicity of the adjacent nitrogen, potentially influencing its role in catalyzed reactions. Conversely, adding bulky substituents near the oxirane ring could sterically hinder its reaction with nucleophiles.
Computational Screening of Derivatives: In silico screening allows for the rapid evaluation of a virtual library of derivatives before committing to their synthesis. researchgate.netnih.gov Starting with the scaffold of this compound, a library of analogs could be generated by systematically modifying the N-ethyl group or by adding substituents to the piperazine ring. These virtual compounds could then be docked into the active site of a target enzyme or receptor to predict their binding affinity. wellcomeopenresearch.org Properties like absorption, distribution, metabolism, and excretion (ADME) can also be computationally predicted to filter for candidates with drug-like properties. nih.gov This approach has been successfully applied to various piperazine derivatives to identify potent inhibitors for diverse biological targets. wellcomeopenresearch.orgscispace.com
The table below illustrates a hypothetical QSAR model for predicting the reactivity of derivatives.
| Derivative | Electronic Descriptor (e.g., Charge on N4) | Steric Descriptor (e.g., Molecular Volume) | Predicted Reactivity (Arbitrary Units) |
| Parent Compound | -0.45 | 210 ų | 1.00 |
| N-propyl analog | -0.46 | 225 ų | 0.95 |
| N-acetyl analog | -0.20 | 220 ų | 1.25 |
| 2-methylpiperazine analog | -0.47 | 224 ų | 0.85 |
Application of 1 Ethyl 4 Oxiran 2 Yl Methyl Piperazine As a Versatile Chemical Building Block
Scaffold for the Construction of Diverse Polyfunctional Amine Derivatives
The high reactivity of the epoxide ring in 1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine makes it an excellent starting point for creating a wide array of polyfunctional amine derivatives. The core of this utility lies in the regioselective ring-opening of the epoxide by various amine nucleophiles. scielo.org.mx This reaction typically results in the formation of β-amino alcohols, which are crucial intermediates in the synthesis of many biologically significant molecules. scielo.org.mx
The reaction involves a nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to the cleavage of a carbon-oxygen bond. jsynthchem.com This process can be catalyzed under various conditions, including metal-free and solvent-free protocols, to achieve high yields and excellent regioselectivity. rsc.org For instance, the reaction of epoxides with amines can be mediated by acetic acid or catalyzed by silica-bonded S-sulfonic acid to produce β-amino alcohols efficiently. scielo.org.mxrsc.org
The versatility of this reaction allows for the introduction of a wide range of amine-containing functional groups. Both primary and secondary amines can be used as nucleophiles, leading to the formation of secondary and tertiary amine derivatives, respectively. researchgate.net This method is not limited to simple amines; complex amine structures can also be incorporated, thereby generating structurally diverse molecules with multiple functional sites. The piperazine (B1678402) core, with its two nitrogen atoms, combined with the newly introduced amino alcohol functionality, results in polyfunctional molecules with potential applications in medicinal chemistry and material science. researchgate.netnih.gov The piperazine ring itself is a common scaffold in drug discovery, and derivatives are explored for various therapeutic activities. researchgate.netresearchgate.net
Precursor in the Synthesis of Complex Heterocyclic Systems beyond Piperazine Derivatives
While the piperazine ring is a stable heterocyclic core, the reactive glycidyl (B131873) group attached to it allows for the use of this compound as a precursor for more complex heterocyclic structures. The key is to design intramolecular reactions where the epoxide or a derivative thereof reacts with another part of the molecule.
One common strategy involves the initial ring-opening of the epoxide with a suitable nucleophile that also contains a reactive site. The resulting intermediate, a substituted amino alcohol, can then undergo an intramolecular cyclization to form a new heterocyclic ring. For example, N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] reacts with primary amines to form amino alcohols. researchgate.net These intermediates can be further derivatized and cyclized to create spiro-morpholinone structures. researchgate.net Although this example does not start with the title compound, it illustrates a valid synthetic pathway where an epoxide attached to a nitrogen heterocycle is used to construct a new, different heterocyclic system.
Furthermore, intramolecular cyclizations can be catalyzed by various reagents, including acids and transition metals. nih.govnih.govrsc.org For instance, silver(I) catalysis has been used to promote the intramolecular cyclization of epoxide-propargylic esters, leading to the formation of 1,4-oxazine derivatives through a domino reaction sequence. nih.gov By strategically modifying the derivative of this compound, similar intramolecular cyclization reactions could be envisioned, leading to the synthesis of fused or spiro-heterocyclic systems that incorporate the piperazine moiety into a larger, more complex ring structure.
Role in the Development of Advanced Materials and Polymer Science (e.g., functional monomers)
The dual functionality of this compound, possessing both a polymerizable epoxide group and a tertiary amine-containing piperazine ring, makes it a valuable component in materials and polymer science. researchgate.net
Its primary role is as a curing agent or modifier for epoxy resins. google.comatamanchemicals.com Epoxy resins are thermoset polymers that, when mixed with a curing agent (or hardener), undergo a chemical reaction to form a three-dimensional crosslinked network. scholaris.cakaust.edu.sa This network structure imparts desirable properties such as excellent mechanical strength, chemical resistance, and thermal stability to the final material. scholaris.ca Piperazine and its derivatives, like N-aminoethylpiperazine (AEP), are known to be effective curing agents. google.comatamanchemicals.com The amine hydrogens on the piperazine ring can react with the epoxide groups of the resin to initiate polymerization. scholaris.ca this compound itself contains an epoxide ring, allowing it to co-react and integrate into the polymer matrix, potentially modifying the properties of the cured resin. Using piperazine-based compounds as curing agents can improve flexibility, gloss, and water resistance in the resulting paint films compared to unmodified diamines. google.com
Beyond its role as a curing agent, the glycidyl group allows this compound to act as a functional monomer in polymerization reactions. researchgate.netnih.gov Polymers with epoxide functional groups are versatile because the epoxide can undergo ring-opening reactions with a variety of nucleophiles, enabling the covalent attachment of other molecules to the polymer backbone. researchgate.net This functionality is useful for creating advanced materials, such as polymer supports for catalysts, functional coatings, or materials for biomedical applications like controlling cell behavior on surfaces. researchgate.net For example, a bifunctional monomer containing both an epoxide and another polymerizable group can be used to create polymers with pendant epoxide functionalities, which are available for further chemical modification. nih.gov The incorporation of the ethylpiperazine group into a polymer can also influence its properties, such as its solubility, thermal characteristics, and ability to coordinate with metal ions. mpg.de
Utilization in Ligand Design for Coordination Chemistry
The piperazine scaffold is a versatile platform for designing ligands for coordination chemistry. nih.govrsc.org The two nitrogen atoms of the piperazine ring can act as donor atoms, binding to metal ions to form stable complexes. biointerfaceresearch.com By introducing additional functional groups, the coordination properties of the piperazine ligand can be finely tuned.
The this compound molecule can be elaborated into more complex ligands. The epoxide ring is readily opened by nucleophiles, allowing for the introduction of various donor groups such as hydroxyls, amines, or thiols. scielo.org.mxbiointerfaceresearch.com For example, reacting the epoxide with a molecule containing a pyridine (B92270) or imidazole (B134444) group would yield a multidentate ligand capable of forming stable chelates with transition metals. sapub.orgjmchemsci.comresearchgate.net These ligands can coordinate with metal ions like Cu(II), Co(II), Mn(II), Ni(II), and Zn(II). biointerfaceresearch.comsapub.orgresearchgate.net
The resulting metal complexes have diverse potential applications, including catalysis and the formation of metal-organic frameworks (MOFs). nih.govrsc.org MOFs are coordination polymers with porous structures, and ligands based on piperazine derivatives can be used as the organic linkers to construct these frameworks. nih.gov The structure of the ligand, including the substituents on the piperazine ring, plays a crucial role in determining the topology and properties of the resulting coordination polymer. nih.gov For instance, bifunctional ligands containing piperazine and other coordinating moieties like carboxylates or pyridyl groups have been used to create coordination polymers with intriguing structures. nih.govmdpi.com The synthesis of ligands from piperazine derivatives and their subsequent complexation with metal ions is a well-established strategy for creating new functional coordination compounds. rsc.orgmdpi.com
Mechanistic and Kinetic Studies of Reactions Involving 1 Ethyl 4 Oxiran 2 Yl Methyl Piperazine
Elucidation of Reaction Pathways using Spectroscopic Monitoring and Isotopic Labeling
The reaction pathways of 1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine are primarily governed by the reactivity of its epoxide and piperazine (B1678402) functionalities. Spectroscopic monitoring and isotopic labeling are powerful tools for elucidating these pathways.
The principal reaction of this compound is the intermolecular or intramolecular nucleophilic attack on the oxirane ring. In the presence of an external nucleophile, the piperazine nitrogen can act as an internal base, activating the nucleophile for the ring-opening reaction. Alternatively, in the absence of other nucleophiles, one molecule of this compound can react with another, leading to dimerization or polymerization.
Spectroscopic Monitoring: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are instrumental in monitoring the progress of these reactions. For instance, in the reaction of this compound with a nucleophile, the disappearance of the characteristic epoxide proton signals in the ¹H NMR spectrum (typically around 2.5-3.5 ppm) and the appearance of new signals corresponding to the resulting β-amino alcohol can be tracked over time. jsynthchem.com Similarly, the C-O stretching vibration of the epoxide ring in the FT-IR spectrum (around 800-950 cm⁻¹) would diminish as the reaction proceeds. jsynthchem.com More advanced techniques like in-situ NMR can provide real-time kinetic data by continuously monitoring the concentrations of reactants, intermediates, and products. rsc.org
Isotopic Labeling: Isotopic labeling studies, while not extensively reported for this specific molecule, are a cornerstone for unambiguously determining reaction mechanisms. For instance, using a deuterated nucleophile would allow for the precise determination of the site of nucleophilic attack on the oxirane ring by analyzing the position of the deuterium (B1214612) atom in the final product via NMR or mass spectrometry.
In a hypothetical isotopic labeling experiment to confirm the mechanism of acid-catalyzed hydrolysis, the reaction could be carried out in H₂¹⁸O. The subsequent mass spectrometric analysis of the resulting diol would reveal if the ¹⁸O atom is incorporated at the terminal or internal carbon of the opened epoxide ring, thus confirming the regioselectivity of the attack.
A proposed general mechanism for the ring-opening reaction in the presence of a nucleophile (Nu-H) is as follows:
Activation of the Epoxide: In acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. jsynthchem.com In neutral or basic conditions, the nucleophile directly attacks the epoxide ring. jsynthchem.comlibretexts.org
Nucleophilic Attack: The nucleophile attacks one of the carbon atoms of the epoxide ring. In basic or neutral media, the attack predominantly occurs at the less sterically hindered carbon atom, following an Sₙ2 mechanism. jsynthchem.comlibretexts.org
Ring-Opening: The C-O bond of the epoxide breaks, leading to the formation of a β-substituted alcohol.
Kinetic Analysis of Oxirane Ring-Opening and Piperazine Functionalization Reactions
The kinetics of the oxirane ring-opening are highly dependent on the nature of the nucleophile and the reaction conditions. Generally, the reaction is found to follow second-order kinetics, being first order with respect to both the epoxide and the nucleophile.
The functionalization of the piperazine nitrogen, for example, through alkylation or acylation, represents another class of reactions for this molecule. These reactions typically follow standard nucleophilic substitution or addition-elimination kinetics.
Below is a hypothetical data table illustrating the effect of nucleophile concentration on the initial rate of the ring-opening reaction of this compound under pseudo-first-order conditions.
Table 1: Kinetic Data for the Reaction of this compound with a Generic Nucleophile
| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |
| 2 | 0.1 | 0.2 | 3.0 x 10⁻⁴ |
| 3 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |
This data is illustrative and based on general principles of chemical kinetics.
From this data, the rate law can be expressed as: Rate = k[this compound][Nucleophile]
The rate constant, k, can be determined from the experimental data. The activation energy (Ea) for such reactions can be obtained by studying the reaction at different temperatures and applying the Arrhenius equation.
Influence of Solvent, Temperature, Pressure, and Catalytic Systems on Reaction Rates and Selectivity
The rate and selectivity of reactions involving this compound are significantly influenced by the reaction environment.
Solvent: The choice of solvent can dramatically affect the reaction rate. Polar protic solvents can stabilize the transition state of the ring-opening reaction by hydrogen bonding with the epoxide oxygen, thereby accelerating the reaction. jsynthchem.com However, in some cases, strong solvation of the nucleophile can decrease its reactivity. mdpi.com Polar aprotic solvents are also commonly used. In some instances, solvent-free conditions have been shown to be effective, offering environmental and practical advantages. scielo.org.mx
Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, in accordance with the Arrhenius equation. However, elevated temperatures can sometimes lead to a decrease in selectivity and the formation of side products, such as polymers. jsynthchem.com
Pressure: The effect of pressure on the ring-opening of epoxides is generally less pronounced for liquid-phase reactions unless there is a significant change in volume in the transition state. High-pressure conditions are not typically required for these reactions.
Catalytic Systems: Various catalytic systems can be employed to enhance the rate and control the selectivity of the epoxide ring-opening.
Acid Catalysis: Protic acids and Lewis acids can activate the epoxide ring towards nucleophilic attack. jsynthchem.com For instance, catalysts like aluminum triflate (Al(OTf)₃) have been reported to be effective for the ring-opening of epoxides by piperazine derivatives. nih.govaminer.org
Base Catalysis: Bases can deprotonate the nucleophile, increasing its nucleophilicity and accelerating the reaction. The tertiary amine of the piperazine ring in the substrate molecule itself can act as a base.
Solid Catalysts: Heterogeneous catalysts, such as silica-bonded S-sulfonic acid, offer advantages in terms of ease of separation and reusability. scielo.org.mx Quaternary ammonium (B1175870) salts have also been utilized as effective catalysts for epoxide ring-opening reactions. researchgate.net
The table below summarizes the hypothetical effect of different catalysts on the yield of the ring-opening product.
Table 2: Effect of Catalysts on the Ring-Opening of this compound
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Methanol | 60 | 24 | 45 |
| H₂SO₄ (cat.) | Methanol | 25 | 6 | 90 |
| Al(OTf)₃ (cat.) | Dichloromethane | 25 | 4 | 95 |
| SBSSA (cat.) | Solvent-free | 25 | 2 | 92 |
This data is illustrative and based on findings for analogous systems. scielo.org.mxnih.govaminer.org
Emerging Research Frontiers and Future Directions in 1 Ethyl 4 Oxiran 2 Yl Methyl Piperazine Chemistry
Development of Novel Catalytic Systems for Enantioselective and Regioselective Transformations of the Compound
The epoxide ring of 1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine is the primary site of its reactivity, undergoing nucleophilic ring-opening reactions to generate a variety of functionalized derivatives. A significant challenge and an area of intense research is the control of enantioselectivity and regioselectivity during these transformations.
Enantioselective Transformations: The development of chiral catalysts that can facilitate the asymmetric ring-opening of the epoxide is a key research frontier. This would allow for the synthesis of enantiomerically pure compounds, which is crucial for applications in medicinal chemistry where different enantiomers of a drug can have vastly different pharmacological activities. Research in this area is exploring the use of chiral metal complexes, organocatalysts, and biocatalysts to achieve high levels of stereocontrol. For instance, the use of chiral salen-metal complexes or proline-based organocatalysts could potentially direct the nucleophilic attack to one face of the epoxide, leading to the preferential formation of one enantiomer.
Regioselective Transformations: The epoxide ring can be opened at either of the two carbon atoms. The regioselectivity of this ring-opening is influenced by the nature of the nucleophile, the reaction conditions, and the catalyst employed. Lewis acids, for example, can activate the epoxide ring, making it more susceptible to nucleophilic attack. nih.gov The choice of Lewis acid can influence which carbon of the epoxide is preferentially attacked. Research is focused on developing catalytic systems that can precisely control the site of nucleophilic attack, enabling the synthesis of specific constitutional isomers. For instance, aluminum triflate (Al(OTf)3) has been shown to be an effective catalyst for the ring-opening of epoxides with amines to form β-amino alcohols, and the strategic placement of the glycidyl (B131873) moiety can influence the outcome of the reaction. nih.gov
| Catalyst Type | Potential Application | Desired Outcome |
| Chiral Salen-Metal Complexes | Asymmetric ring-opening | High enantiomeric excess of a specific stereoisomer |
| Proline-based Organocatalysts | Enantioselective nucleophilic addition | Formation of chiral β-amino alcohols |
| Lewis Acids (e.g., Al(OTf)3) | Regioselective ring-opening | Controlled formation of specific constitutional isomers |
Exploration of Sustainable and Green Chemistry Methodologies for its Synthesis and Derivatization
In line with the growing emphasis on environmentally friendly chemical processes, a significant research effort is directed towards developing sustainable and green methodologies for the synthesis and derivatization of this compound.
Green Synthesis of the Piperazine (B1678402) Core: Traditional methods for the synthesis of piperazine derivatives can involve harsh reaction conditions and the use of hazardous reagents. Researchers are exploring greener alternatives, such as biocatalytic approaches. For example, immobilized lipases have been successfully used in the multicomponent synthesis of piperidine (B6355638) derivatives, a related class of nitrogen heterocycles. nih.gov The application of similar biocatalytic strategies to the synthesis of the 1-ethylpiperazine (B41427) moiety could offer a more sustainable route. Another promising avenue is the use of photoredox catalysis for the C-H functionalization of piperazines, which can avoid the use of stoichiometric and often toxic reagents. beilstein-journals.org
Sustainable Derivatization: The derivatization of this compound through epoxide ring-opening is a key transformation. Green chemistry principles are being applied to this reaction by exploring the use of greener solvents (e.g., water or bio-based solvents), developing reusable catalysts, and minimizing waste generation. The use of renewable feedstocks for the synthesis of nucleophiles that are reacted with the epoxide is also an area of active investigation. univ-poitiers.fr
| Green Chemistry Approach | Application | Benefit |
| Biocatalysis | Synthesis of the piperazine core | Milder reaction conditions, reduced waste |
| Photoredox Catalysis | C-H functionalization of the piperazine ring | Avoids toxic reagents, potential for novel derivatization |
| Green Solvents | Epoxide ring-opening reactions | Reduced environmental impact |
| Renewable Feedstocks | Synthesis of nucleophiles | Increased sustainability of the overall process |
Integration into Flow Chemistry Systems for Enhanced Reaction Efficiency and Control
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis and derivatization of this compound.
The integration of the synthesis of this compound and its subsequent transformations into flow systems can lead to significant improvements in reaction efficiency, safety, and scalability. nih.gov Continuous flow reactors provide excellent heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.com This enhanced control can lead to higher yields, improved selectivity, and a reduction in the formation of byproducts.
For the synthesis of the piperazine moiety, flow chemistry has been shown to be effective for the preparation of monosubstituted piperazines. nih.gov The epoxidation step to form the oxirane ring can also be performed in a continuous flow system, which can be particularly advantageous for handling potentially hazardous oxidizing agents. vapourtec.comnih.gov Furthermore, the nucleophilic ring-opening of the epoxide can be efficiently carried out in microreactors, which can accelerate the reaction and improve safety, especially for highly exothermic reactions. researchgate.netnih.gov The use of packed-bed reactors containing immobilized catalysts can further enhance the efficiency and sustainability of these processes by allowing for easy catalyst separation and reuse.
| Flow Chemistry Application | Advantage |
| Synthesis of the piperazine core | Improved scalability and safety |
| Epoxidation reaction | Better control over exothermic reactions, safer handling of oxidants |
| Epoxide ring-opening | Enhanced reaction rates, improved heat transfer, higher selectivity |
| Use of immobilized catalysts | Easy catalyst separation and reuse, continuous operation |
Design and Synthesis of Architecturally Complex Molecular Scaffolds Utilizing the this compound Core
The unique trifunctional nature of this compound makes it an attractive starting material for the construction of architecturally complex molecular scaffolds with potential applications in drug discovery and materials science.
By carefully orchestrating a series of reactions involving the epoxide and the piperazine nitrogens, chemists can build intricate three-dimensional structures. For example, the initial ring-opening of the epoxide with a nucleophile can be followed by further functionalization of the newly formed hydroxyl group and the secondary amine of the piperazine ring. This allows for the introduction of multiple points of diversity, enabling the creation of large libraries of compounds for biological screening.
Furthermore, the piperazine ring can act as a central scaffold to which different molecular fragments can be attached. This "scaffold-based" approach is a powerful strategy in medicinal chemistry for the development of new drugs. The 1-ethyl group can also play a role in modulating the conformational properties of these complex molecules, which can be critical for their biological activity. Researchers are exploring the use of this building block in the synthesis of novel macrocycles, cage compounds, and other topologically complex molecules that are difficult to access through other synthetic routes.
| Molecular Scaffold | Potential Application | Synthetic Strategy |
| Multi-substituted piperazines | Drug discovery libraries | Sequential functionalization of epoxide and piperazine nitrogens |
| Macrocycles | Host-guest chemistry, molecular recognition | Ring-closing metathesis or other macrocyclization reactions |
| Cage compounds | Materials science, catalysis | Multi-step synthesis involving intramolecular reactions |
Q & A
Advanced Research Question
- Steric Effects : Bulky substituents (e.g., ethyl groups) reduce nucleophilic attack on the piperazine nitrogen .
- Electronic Effects : Electron-withdrawing groups (e.g., oxirane) decrease basicity, altering protonation states in biological systems .
Example : In 1-aroylpiperazines, electron-deficient aroyl groups shifted hydrogen bonding patterns, impacting crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
